(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one
Overview
Description
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a lactone ring
Mechanism of Action
Biochemical Pathways
This compound is an intermediary in the synthesis of KDN and other sialic acids . Sialic acids are important components of glycoproteins and glycolipids, which play crucial roles in cellular functions such as cell-cell interaction, immunity, and pathogenesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one typically involves multiple steps, including the formation of the lactone ring and the introduction of the hydroxyl groups. One common method involves the use of a starting material such as a pentose sugar, which undergoes a series of reactions including oxidation, reduction, and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of biocatalysts or advanced synthetic techniques that allow for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts that facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols.
Scientific Research Applications
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one: shares similarities with other lactone-containing compounds and polyhydroxylated molecules.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in various chemical reactions.
Per- and polyfluoroalkyl substances (PFAS): Known for their environmental persistence and unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple hydroxyl groups and a lactone ring, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2/t5-,6+,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKGNATWHHYUEM-WUNNTHRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H](OC1=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465854 | |
Record name | (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289697-66-1 | |
Record name | (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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